molecular formula C13H8O3 B13000876 3,6-dihydroxy-9H-fluoren-9-one

3,6-dihydroxy-9H-fluoren-9-one

Cat. No.: B13000876
M. Wt: 212.20 g/mol
InChI Key: XTSAGBLQSUWZIA-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-9H-fluoren-9-one is an organic compound with the molecular formula C13H8O3. It is a derivative of fluorenone, characterized by the presence of two hydroxyl groups at the 3 and 6 positions on the fluorenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dihydroxy-9H-fluoren-9-one typically involves the oxidation of fluorene derivatives. One common method is the Baeyer-Villiger oxidation, where fluorenone is treated with peracids to introduce the hydroxyl groups at the desired positions . Another approach involves the nitration of fluorenone followed by reduction and diazotization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize cost-effective reagents and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydroxy-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peracids for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

3,6-Dihydroxy-9H-fluoren-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,6-dihydroxy-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biomolecules. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dihydroxy-9H-fluoren-9-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3,6-dihydroxyfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSAGBLQSUWZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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